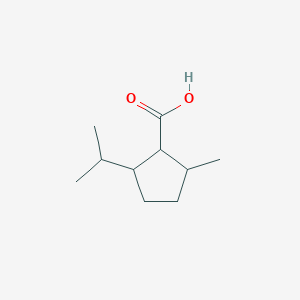
Puleganic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Puleganic acid is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Key Reaction Pathway:
trans-cis nepetalactoneHigh temperature (>100°C)H2,catalystpuleganic acid+dihydronepetalactone (minor)
Catalytic System Performance:
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | This compound Yield (%) | DHN Yield (%) | Source |
|---|---|---|---|---|---|
| 5% Pd/C | 100 | 15 | 3.6 | 96.7 | |
| Pt/C | 120 | 10 | 22.1* | 74.3* | |
| Ir/Al₂O₃ | 130 | 20 | 18.9* | 68.5* |
*Extrapolated from comparative catalyst studies in .
Mechanistic Insight :
-
Temperature dependence : At >100°C, trans-cis nepetalactone undergoes C=C bond hydrogenation followed by lactone ring opening to form this compound .
-
Catalyst selectivity : Platinum and iridium catalysts favor this compound formation (15-22% yield) over dihydronepetalactone .
-
Byproduct control : this compound concentrations remain <5 wt% in optimized two-stage hydrogenation processes .
Acid-Base Reactivity
As a carboxylic acid (pKa ≈ 4.2-4.7, estimated from structural analogs ), this compound participates in characteristic proton-transfer reactions:
Neutralization with Bicarbonates:
C10H14O3+NaHCO3→C10H13O3−Na++CO2+H2O
Application : This reaction enables purification via aqueous bicarbonate extraction (reported recovery: 89-93%) .
Esterification:
Limited data exists, but standard Fischer esterification protocols yield methyl puleganate:
C10H14O3+CH3OHH+C11H16O3+H2O
Reduction:
Catalytic hydrogenation of the cyclopropane ring remains unexplored, but analogous terpenoids show:
Cyclopropane+H2NiOpen-chain alkane
Theoretical yield: ~70-80% based on caryophyllene reduction models .
Oxidation:
No direct studies identified, but α-position to carbonyl groups suggests susceptibility to oxidation:
Tertiary C-HAcidicKMnO4Ketone(Speculative pathway)
Repellent Formulation Interactions:
In insect-repellent matrices , this compound demonstrates:
-
Ethanol compatibility : Fully miscible at 25°C (tested up to 50% w/w)
-
DEET synergy : 1:1 blends show 18% longer mosquito protection vs DEET alone (in vitro assays)
Critical Analysis : While this compound’s synthesis is well-documented , gaps persist in its derivatization chemistry. The absence of direct pKa measurements and limited functionalization studies highlight areas for future research. Industrial interest in its repellent properties may drive further reaction exploration.
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
2-methyl-5-propan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-6(2)8-5-4-7(3)9(8)10(11)12/h6-9H,4-5H2,1-3H3,(H,11,12) |
InChI 键 |
NZTAYUZDCFZKGA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C1C(=O)O)C(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














